molecular formula C10H19Cl2N3S B12415871 Dexpramipexole-d3 (dihydrochloride)

Dexpramipexole-d3 (dihydrochloride)

Cat. No.: B12415871
M. Wt: 287.27 g/mol
InChI Key: QMNWXHSYPXQFSK-IJHFPYGTSA-N
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Preparation Methods

The synthesis of dexpramipexole-d3 (dihydrochloride) involves several steps, starting with the preparation of the core structure, which is an amino-benzothiazole derivative. The synthetic route typically includes the following steps:

    Formation of the Benzothiazole Core: This involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazole ring.

    Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines.

    Deuterium Labeling: The deuterium atoms are incorporated into the molecule to form dexpramipexole-d3. This is usually achieved through hydrogen-deuterium exchange reactions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods for dexpramipexole-d3 (dihydrochloride) would involve scaling up these reactions under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dexpramipexole-d3 (dihydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The amino and benzothiazole groups can undergo substitution reactions with various reagents to form derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dexpramipexole-d3 (dihydrochloride) has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of dexpramipexole-d3 (dihydrochloride) is not fully understood. it is known to target and reduce the levels of mature eosinophils and basophils in the blood. This reduction is believed to occur through the inhibition of eosinophil maturation in the bone marrow . The compound’s effects on eosinophils make it a promising candidate for treating eosinophil-associated diseases .

Comparison with Similar Compounds

Dexpramipexole-d3 (dihydrochloride) is unique compared to other similar compounds due to its specific targeting of eosinophils. Similar compounds include:

While these compounds share some structural similarities, dexpramipexole-d3’s unique ability to target eosinophils sets it apart and highlights its potential in treating eosinophil-associated conditions .

Properties

Molecular Formula

C10H19Cl2N3S

Molecular Weight

287.27 g/mol

IUPAC Name

(6R)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride

InChI

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m1../s1/i1D3;;

InChI Key

QMNWXHSYPXQFSK-IJHFPYGTSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCN[C@@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl

Origin of Product

United States

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